molecular formula C10H9FO B13109405 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13109405
M. Wt: 164.18 g/mol
InChI Key: RXBRIKMPIAEXLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindan-1-one and methylating agents.

    Methylation: The methylation of 6-fluoroindan-1-one is carried out using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The process may include continuous flow reactors, automated control systems, and purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is C10H9FC_{10}H_{9}F, with a molecular weight of approximately 164.18 g/mol. This compound features a fluorine atom at the 6-position and a methyl group at the 3-position of the indanone structure, which influences its reactivity and biological interactions.

Scientific Research Applications

Medicinal Chemistry
this compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Biological Activity
Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that it inhibits the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) against selected strains are summarized below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential role in treating bacterial infections.

  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against specific cancer cell lines. The compound's ability to interact with cellular targets may lead to the development of novel anticancer therapies.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibitory effects, supporting its development as a new class of antibiotics.
  • Anticancer Research : Investigations into derivatives based on this compound revealed promising results in inhibiting cancer cell proliferation. One derivative demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential clinical applications in oncology.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, gene expression, or metabolic pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-indenone: Similar structure but lacks the fluorine atom.

    6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a different position of the methyl group.

    2,3-dihydro-1H-inden-1-one: Lacks both the fluorine and methyl groups.

Uniqueness

6-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Biological Activity

6-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in cancer research and antimicrobial activity.

This compound is characterized by its unique structure, which includes a fluorine atom and a methyl group. This structural configuration may influence its biological activity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and disruption of microtubule assembly, which are critical for cell division and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Methyl GroupMay influence steric hindrance and selectivity

Research indicates that modifications to the indene core can significantly alter the biological profile, suggesting a need for further SAR studies to optimize efficacy .

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

  • Indolizine Derivatives : A study found that indolizine derivatives exhibited significant anti-tubercular activity, indicating that similar scaffolds could be explored for developing new therapeutic agents against resistant strains .
  • Cytotoxic Compounds : Research on curcumin analogues showed that certain structural modifications led to enhanced cytotoxicity against cancer cells, emphasizing the importance of chemical diversity in developing effective anticancer agents .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3

InChI Key

RXBRIKMPIAEXLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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